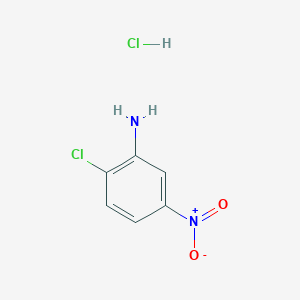

2-Chloro-5-nitroaniline hydrochloride

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

2-Chloro-5-nitroaniline hydrochloride is an organic compound characterized by the presence of a chlorine atom at the second position and a nitro group at the fifth position of the aromatic ring, along with an amino group. This compound is known for its electron-donating amino group and electron-accepting nitro group, making it a versatile intermediate in various chemical reactions .

準備方法

Synthetic Routes and Reaction Conditions

The preparation of 2-Chloro-5-nitroaniline hydrochloride typically involves the nitration of 2-chloroaniline. The nitration process introduces a nitro group into the aromatic ring, resulting in the formation of 2-Chloro-5-nitroaniline. This reaction is usually carried out using nitric acid and sulfuric acid as nitrating agents under controlled temperature conditions .

Industrial Production Methods

In industrial settings, the production of this compound can be achieved through a high-pressure amination process. This involves the reaction of 2,4-dichloronitrobenzene with liquid ammonia in an autoclave at elevated temperatures and pressures. The resulting product is then purified through crystallization .

化学反応の分析

Types of Reactions

2-Chloro-5-nitroaniline hydrochloride undergoes various chemical reactions, including:

Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst.

Substitution: The chlorine atom can be substituted with other functional groups through nucleophilic substitution reactions.

Oxidation: The amino group can be oxidized to form nitroso or nitro derivatives.

Common Reagents and Conditions

Reduction: Hydrogen gas with a palladium catalyst.

Substitution: Sodium hydroxide or other strong bases.

Oxidation: Potassium permanganate or other strong oxidizing agents.

Major Products Formed

Reduction: 2-Chloro-5-aminoaniline.

Substitution: Various substituted anilines depending on the nucleophile used.

Oxidation: Nitroso or nitro derivatives.

科学的研究の応用

2-Chloro-5-nitroaniline hydrochloride has a wide range of applications in scientific research:

Chemistry: Used as an intermediate in the synthesis of dyes, pigments, and other organic compounds.

Biology: Employed in the study of enzyme inhibition and protein interactions.

Medicine: Investigated for its potential use in developing pharmaceuticals, particularly as an intermediate in drug synthesis.

Industry: Utilized in the production of agrochemicals, polymers, and other industrial chemicals.

作用機序

The mechanism of action of 2-Chloro-5-nitroaniline hydrochloride involves its interaction with various molecular targets. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The amino group can form hydrogen bonds with proteins and other biomolecules, influencing their function and activity .

類似化合物との比較

Similar Compounds

- 2-Chloro-4-nitroaniline

- 2-Chloro-3-nitroaniline

- 5-Chloro-2-nitroaniline

Uniqueness

2-Chloro-5-nitroaniline hydrochloride is unique due to its specific substitution pattern, which imparts distinct electronic properties. The presence of both electron-donating and electron-accepting groups on the aromatic ring makes it a versatile intermediate for various chemical reactions. This compound’s unique structure allows for specific interactions with biological targets, making it valuable in medicinal chemistry and other scientific research fields .

生物活性

2-Chloro-5-nitroaniline hydrochloride (C6H6ClN2O2·HCl) is a chlorinated nitroaromatic compound widely studied for its biological activity, particularly in microbial degradation and potential toxicity. This article synthesizes findings from diverse research sources to elucidate the compound's biological properties, mechanisms of action, and implications for environmental and health sciences.

Chemical Structure and Properties

This compound features a nitro group (-NO2) and a chloro group (-Cl) attached to an aniline structure. Its molecular formula is C6H6ClN2O2, with a molecular weight of 176.58 g/mol. The compound is known for its planar structure, which facilitates interactions with biological molecules.

Microbial Degradation

Recent studies have identified specific bacterial strains capable of degrading 2-chloro-5-nitroaniline (2C5NA). For instance, Cupriavidus sp. strain CNP-8 has shown the ability to utilize 2C5NA as a sole carbon and nitrogen source. The degradation pathway involves the partial reduction of 2C5NA to 2-chloro-5-hydroxylaminophenol, with subsequent ring-cleavage reactions leading to further breakdown products .

Table 1: Biodegradation Kinetics of 2-Chloro-5-Nitroaniline

| Substrate Concentration (mM) | Time for Complete Degradation (h) | Maximum Biodegradation Rate (μM/h) |

|---|---|---|

| 0.3 | 36 | 21.2 ± 2.3 |

| 0.4 | 42 | |

| 0.5 | 54 | |

| 0.6 | 90 |

The degradation rate was observed to be concentration-dependent, with higher concentrations exhibiting toxic effects on microbial growth .

Toxicity Studies

Toxicological assessments have indicated that 2-chloro-5-nitroaniline poses significant risks to various organisms. In vitro studies demonstrated that exposure to this compound can lead to cellular damage and mutagenic effects in bacterial assays . Furthermore, it has been identified as a potential environmental contaminant due to its persistence and toxicity.

Table 2: Toxicity Assessment in Various Organisms

| Organism | Effect Observed | Reference |

|---|---|---|

| Rat | Severe cellular damage | |

| Bacteria (Salmonella) | Mutagenic effects | |

| Aquatic organisms | Toxicity leading to population decline |

The biological activity of 2-chloro-5-nitroaniline is largely attributed to its ability to interact with cellular components, leading to oxidative stress and DNA damage. Studies suggest that the nitro group can undergo reduction, generating reactive intermediates that may disrupt cellular functions .

Case Studies

- Microbial Metabolism : A study highlighted the metabolic pathways utilized by Cupriavidus sp. strain CNP-8 for the degradation of chlorinated nitrophenols, including 2-chloro-5-nitroaniline. The research provided insights into the genetic mechanisms facilitating this biodegradation .

- Toxicological Impact : In another investigation, chronic exposure of rats to nitroanilines resulted in significant reproductive toxicity and alterations in biochemical parameters, underscoring the health risks associated with these compounds .

特性

IUPAC Name |

2-chloro-5-nitroaniline;hydrochloride |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H5ClN2O2.ClH/c7-5-2-1-4(9(10)11)3-6(5)8;/h1-3H,8H2;1H |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NFYWABKQXIXBLN-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1[N+](=O)[O-])N)Cl.Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H6Cl2N2O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

209.03 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。